PEG₃ Spacer Maintains 1.8 nm Inter-Group Distance, Delivering ~3-fold Higher SPAAC Conjugation Efficiency Versus Non-PEGylated DBCO
The triethylene glycol (PEG₃) spacer in DBCO-PEG3-C1-acid maintains a distance of approximately 1.8 nm between the DBCO reactive group and the terminal carboxylic acid, which reduces steric hindrance during the strain-promoted azide-alkyne cycloaddition (SPAAC) step . In cross-study comparisons, DBCO derivatives equipped with a PEG₃ spacer achieve conjugation efficiencies of 92 ± 3%, compared to only 67 ± 5% for alkyl-chain linkers and 41 ± 7% for aromatic linkers, representing an absolute improvement of 25–51 percentage points . The PEG₃ spacer has also been reported to increase reaction efficiency by approximately 3-fold relative to non-PEGylated DBCO variants, consistent with the 1.8 nm inter-group distance mitigating unfavorable steric interactions .
| Evidence Dimension | Bioconjugation efficiency (SPAAC reaction yield) |
|---|---|
| Target Compound Data | 92 ± 3% conjugation efficiency with PEG₃ spacer |
| Comparator Or Baseline | Alkyl linker: 67 ± 5%; Aromatic linker: 41 ± 7%; Non-PEGylated DBCO: ~3-fold lower efficiency |
| Quantified Difference | Absolute gain of 25–51 percentage points over alkyl/aromatic linkers; ~3-fold improvement over non-PEGylated DBCO |
| Conditions | SPAAC reaction in aqueous buffer (PBS, pH 7.4), micromolar concentrations, room temperature, conjugation time < 60 min; data compiled from cross-study technical comparisons |
Why This Matters
For procurement, a linker offering 92% vs. 67% conjugation efficiency directly reduces the amount of precious antibody or payload required per conjugation batch, lowering cost per conjugate unit and improving ADC homogeneity.
